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molecular formula C11H12BrF2NO B8489772 N-(2-Bromo-4,6-difluorophenyl)pivalamide CAS No. 114995-48-1

N-(2-Bromo-4,6-difluorophenyl)pivalamide

Cat. No. B8489772
M. Wt: 292.12 g/mol
InChI Key: JRPFMFXMDNQTTB-UHFFFAOYSA-N
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Patent
US05776951

Procedure details

2-Bromo-4,6-difluoroaniline (10.4 g, Aldrich) was dissolved in dichloromethane (75 ml) and treated with pyridine (4.63 g) in an ice bath. 4-Dimethylaminopyridine (0.61 g) was then added and the mixture was allowed to warn to room temperature. After dropwise addition of pivaloyl chloride (7.23 g, BDH), the reaction was stirred for 5 hours. On completion, the mixture was added to diethyl ether (250 ml), washed twice with 2M HCI (250 ml) and the resulting organic layer was treated with saturated NaHCO3 (2×250 ml). The organic layer was washed with water (250 ml), and dried over MgSO4. Removal of the solvent from the filtrate gave the crude title product as a white solid (13.40 g).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
4.63 g
Type
reactant
Reaction Step Two
Quantity
7.23 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
0.61 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([F:10])[C:3]=1[NH2:4].N1C=CC=CC=1.[C:17](Cl)(=[O:22])[C:18]([CH3:21])([CH3:20])[CH3:19].C(OCC)C>ClCCl.CN(C)C1C=CN=CC=1>[Br:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([F:10])[C:3]=1[NH:4][C:17](=[O:22])[C:18]([CH3:21])([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
BrC1=C(N)C(=CC(=C1)F)F
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.63 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
7.23 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)OCC
Step Five
Name
Quantity
0.61 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to warn to room temperature
WASH
Type
WASH
Details
washed twice with 2M HCI (250 ml)
ADDITION
Type
ADDITION
Details
the resulting organic layer was treated with saturated NaHCO3 (2×250 ml)
WASH
Type
WASH
Details
The organic layer was washed with water (250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent from the filtrate

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)F)F)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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